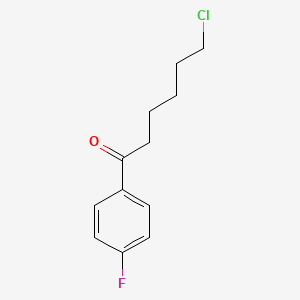

6-Chloro-1-(4-fluorophenyl)-1-oxohexane

Description

Contextualization within Halogenated Ketones and Fluorinated Aromatic Systems

6-Chloro-1-(4-fluorophenyl)-1-oxohexane is a member of two important classes of organic compounds: halogenated ketones and fluorinated aromatic systems. Each class contributes distinct chemical properties that define the compound's reactivity and potential applications.

Halogenated Ketones: This category includes ketones that contain one or more halogen atoms. The reactivity of a halogenated ketone is highly dependent on the position of the halogen relative to the carbonyl group. In the case of this compound, the chlorine atom is located at the terminal position (the ω-position) of the six-carbon chain, distant from the ketone. This separation means the two functional groups can often react independently. The primary alkyl chloride provides a reactive site for nucleophilic substitution reactions (SN2), while the ketone can undergo a wide range of transformations, such as reduction, condensation, or addition reactions at the carbonyl carbon. This bifunctional nature is a cornerstone of its utility in synthesis. organic-chemistry.orgorgsyn.org

Fluorinated Aromatic Systems: The presence of a fluorine atom on the phenyl ring is a critical feature. Fluorine is the most electronegative element, and its incorporation into aromatic rings profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability. masterorganicchemistry.comevitachem.com In pharmaceutical research, adding a fluorine atom to a drug candidate can enhance its binding affinity to target proteins, improve its ability to cross cell membranes, and block sites susceptible to metabolic degradation, thereby extending its biological half-life. youtube.com The para-substitution pattern of the fluorine atom on the phenyl ring in this specific compound influences the electronic environment of the ketone and is a common motif in pharmacologically active molecules. youtube.com

Significance as a Versatile Chemical Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a versatile chemical intermediate. Its structure is strategically designed to serve as a linchpin in the assembly of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals. nih.govbeilstein-journals.org

The synthesis of this intermediate is most commonly achieved through a Friedel-Crafts acylation reaction. organic-chemistry.orgthieme.com In this process, fluorobenzene (B45895) is reacted with 6-chlorocaproyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The acyl chloride reacts with the catalyst to form a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring to form the final ketone product. This reaction is a robust and well-established method for creating carbon-carbon bonds to an aromatic ring. thieme.com

Once synthesized, the compound offers two distinct points for chemical elaboration:

The Alkyl Chloride: The terminal chlorine atom is a good leaving group in nucleophilic substitution reactions. This allows for the attachment of various nucleophiles, such as amines, thiols, or azides, to introduce new functional groups or to initiate cyclization reactions. For instance, reaction with an amine can lead to the formation of nitrogen-containing heterocyclic rings, a common structural feature in many drug molecules. beilstein-journals.org

The Ketone: The carbonyl group can be transformed in numerous ways. It can be reduced to a secondary alcohol, converted into an amine via reductive amination, or used as a handle to build larger structures through reactions like the Wittig or aldol (B89426) reactions.

This dual reactivity allows chemists to use the molecule as a scaffold, building out different parts of a target molecule in a stepwise fashion. For example, the chloro-group can be displaced by a nucleophile, and the resulting product can then undergo a cyclization reaction involving the ketone to form a complex ring system.

Structural Features and Advanced Nomenclature Considerations

The structure of this compound is defined by a central six-carbon (hexanoyl) chain. One end of this chain is attached to a 4-fluorophenyl group via a ketone, and the other end is terminated by a chlorine atom.

| Property | Value |

| Molecular Formula | C₁₂H₁₄ClFO |

| Molecular Weight | 228.69 g/mol |

| CAS Number | 61191-90-0 |

| Physical Form | Colorless oil |

| IUPAC Name | 6-chloro-1-(4-fluorophenyl)hexan-1-one |

The preferred IUPAC name, 6-chloro-1-(4-fluorophenyl)hexan-1-one , is derived according to systematic nomenclature rules. The breakdown of the name is as follows:

| Component | Significance |

| hexan-1-one | This is the parent structure, indicating a six-carbon chain ("hexan") with a ketone ("-one") at the first carbon position ("-1-"). |

| 1-(4-fluorophenyl) | A 4-fluorophenyl group is attached to the first carbon of the hexane (B92381) chain. "Phenyl" refers to the C₆H₅ ring, "fluoro" indicates a fluorine substituent, and "4-" specifies its position on the ring relative to the point of attachment. |

| 6-chloro | A chlorine atom ("chloro") is attached to the sixth carbon ("6-") of the hexane chain. |

This systematic name precisely describes the connectivity of all atoms within the molecule, leaving no ambiguity as to its structure.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-(4-fluorophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKHCGOYOKIXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473566 | |

| Record name | 6-Chloro-1-(4-fluorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61191-90-0 | |

| Record name | 6-Chloro-1-(4-fluorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 6 Chloro 1 4 Fluorophenyl 1 Oxohexane

Established Reaction Pathways and Strategic Precursor Utilization

Traditional synthetic routes to 6-Chloro-1-(4-fluorophenyl)-1-oxohexane often rely on well-established reactions that have been adapted for this specific target molecule. These methods prioritize the strategic use of readily available precursors and reliable chemical transformations.

Synthesis from 4-Fluorobenzenebutanoyl Chloride Analogues

A primary and straightforward approach to the synthesis of this compound involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 6-chlorohexanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of aryl ketone synthesis. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, facilitating the attack by the electron-rich fluorobenzene ring. The para-directing effect of the fluorine atom on the benzene (B151609) ring favors the formation of the desired 1,4-disubstituted product.

The 4-fluorobenzoyl chloride required for this synthesis can be prepared from 4-fluorobenzoic acid by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comreddit.com Another method involves the hydrolysis of 4-fluorotrichlorotoluene, which is prepared by the chlorination of 4-fluorotoluene. google.com

A general representation of the Friedel-Crafts acylation is as follows:

Figure 1:

Figure 1:Adaptations of General Synthetic Routes for Structurally Related Analogues

The synthesis of this compound can also be achieved by adapting general synthetic routes developed for structurally related aryl ketones. organic-chemistry.org One such adaptation involves the reaction of a Grignard reagent derived from a suitable aryl halide with an appropriate nitrile. For instance, 4-fluorophenylmagnesium bromide can be reacted with 6-chlorohexanenitrile, followed by hydrolysis, to yield the target ketone.

Another versatile approach is the palladium-catalyzed cross-coupling reaction. chemistryviews.org This method can involve the coupling of an organometallic reagent, such as a 4-fluorophenylboronic acid (in a Suzuki coupling) or a 4-fluorophenylzinc reagent (in a Negishi coupling), with 6-chlorohexanoyl chloride. These methods offer the advantage of milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts acylation. organic-chemistry.org

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents |

| Fluorobenzene | 6-Chlorohexanoyl chloride | Friedel-Crafts Acylation | AlCl₃ |

| 4-Fluorophenylmagnesium bromide | 6-Chlorohexanenitrile | Grignard Reaction | Acidic workup |

| 4-Fluorophenylboronic acid | 6-Chlorohexanoyl chloride | Suzuki Coupling | Palladium catalyst, Base |

| 4-Fluorophenylzinc chloride | 6-Chlorohexanoyl chloride | Negishi Coupling | Palladium catalyst |

Methodologies for Installing Halogenated Alkyl Chains

The introduction of the 6-chlorohexyl chain is a critical step in the synthesis. This can be achieved through various methods. As mentioned, the use of 6-chlorohexanoyl chloride in Friedel-Crafts or cross-coupling reactions is a direct approach. Alternatively, one could start with a precursor that already contains the aryl ketone moiety and then introduce the chlorine atom. For example, 1-(4-fluorophenyl)-6-hydroxy-1-hexanone could be synthesized and subsequently chlorinated using a reagent like thionyl chloride or phosphorus pentachloride.

Another strategy involves the halogenation of a precursor ketone. For instance, a ketone with a terminal double bond on the alkyl chain could be subjected to hydrochlorination. The direct halogenation of an unactivated alkyl chain is generally less selective and therefore less synthetically useful for this specific target. The synthesis of α-halo ketones, which are structurally related, often involves the reaction of a ketone with a halogen source. wikipedia.orgnih.gov

Development of Novel and Efficient Synthetic Protocols

Catalytic Approaches to Carbon-Carbon Bond Formation in Ketone Synthesis

Modern catalytic methods for carbon-carbon bond formation offer powerful alternatives for the synthesis of ketones like this compound. researchgate.netrsc.orgacs.orgresearchgate.net Transition-metal catalysis, particularly with palladium, nickel, or copper, has been extensively explored for the synthesis of aryl ketones. organic-chemistry.orgchemistryviews.orgorganic-chemistry.org

For example, a nickel-catalyzed reductive coupling of 4-fluorobenzoyl chloride with 1-chloro-6-iodohexane (B110696) could potentially form the desired carbon-carbon bond. organic-chemistry.org This approach benefits from the use of two electrophilic coupling partners. Another catalytic strategy is the carbonylative cross-coupling, where carbon monoxide is inserted between an aryl halide and an alkyl halide. chemistryviews.org In the context of this compound, this could involve the palladium-catalyzed reaction of 4-fluoroiodobenzene with 1,5-dichlorohexane (B3018785) in the presence of carbon monoxide.

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type |

| Palladium(0) | 4-Fluoroiodobenzene | 1,5-Dichlorohexane + CO | Carbonylative Cross-Coupling |

| Nickel(0) | 4-Fluorobenzoyl chloride | 1-Chloro-6-iodohexane | Reductive Coupling |

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes. A plausible one-pot strategy for this compound could involve the in-situ generation of an organometallic reagent followed by its reaction with an acylating agent. researchgate.net

For example, 4-fluorobromobenzene could be treated with magnesium to form the Grignard reagent, which is then immediately reacted with 6-chlorohexanoyl chloride in the same reaction vessel. Another potential one-pot approach could be a tandem reaction where a catalytic C-C bond formation is followed by a subsequent transformation without the isolation of intermediates. researchgate.net While specific one-pot methods for the target molecule are not extensively documented, the principles of one-pot synthesis are widely applicable and represent a promising avenue for efficient production.

Considerations for Sustainable and Environmentally Benign Synthesis

The growing emphasis on green chemistry is shifting the paradigm of chemical synthesis toward more sustainable and environmentally responsible practices. For the production of this compound, this involves a critical evaluation of traditional synthetic routes and the adoption of greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials. The principles of green chemistry, such as prevention of waste, atom economy, and the use of safer solvents and catalysts, provide a framework for developing more eco-friendly synthetic methodologies. paperpublications.orgnih.gov

The synthesis of aryl ketones, such as this compound, often involves Friedel-Crafts acylation. ijcps.orgnumberanalytics.com Traditional approaches to this reaction are fraught with environmental drawbacks, primarily due to the use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant corrosive and toxic waste streams during workup. ijcps.org Modern synthetic chemistry seeks to overcome these limitations through innovative catalytic systems and reaction conditions.

Key considerations for the sustainable synthesis of this compound include:

Catalyst Selection: The development of catalytic systems that are highly efficient, selective, and recyclable is a cornerstone of green synthesis. numberanalytics.com For the Friedel-Crafts acylation step, this involves moving away from traditional Lewis acids to more advanced alternatives.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, mesoporous silicas, and metal-organic frameworks (MOFs), offer significant advantages. numberanalytics.comacs.org Their solid nature facilitates easy separation from the reaction mixture, enabling catalyst recovery and reuse, which in turn reduces waste and production costs. ijcps.orgacs.org

Novel Lewis Acid Catalysts: Catalysts based on metals like scandium(III), indium(III), and hafnium(IV) have demonstrated high activity and selectivity in Friedel-Crafts acylation reactions under milder conditions and with greater tolerance to moisture and functional groups. numberanalytics.com

Metal- and Halogen-Free Catalysis: An innovative approach involves the use of methanesulfonic anhydride (B1165640) (MSAA) to promote Friedel-Crafts acylations. organic-chemistry.orgacs.org This methodology avoids the use of metallic and halogenated components, leading to minimal waste that is biodegradable. organic-chemistry.org

Alternative Acylating Agents and Reaction Media: The choice of reagents and solvents profoundly impacts the environmental footprint of a synthetic process.

Greener Acylating Agents: Replacing corrosive acyl chlorides with anhydrides or esters as acylating agents can lead to a cleaner reaction profile with less hazardous byproducts. numberanalytics.com

Environmentally Benign Solvents: The search for safer solvents is a major focus of green chemistry. researchgate.net This includes the exploration of ionic liquids, supercritical fluids, and even water as reaction media to replace volatile and toxic organic solvents. nih.govresearchgate.net Solvent-free, or dry media, reactions represent an ideal scenario, further minimizing waste and environmental contamination. nih.gov

Energy Efficiency: Reducing the energy consumption of chemical processes is another critical aspect of sustainable synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy input compared to conventional heating methods.

Mechanochemistry: This approach uses mechanical energy, such as ball milling, to induce chemical reactions in the solid state, often eliminating the need for solvents and reducing energy consumption. mdpi.com

The following table provides a comparative overview of traditional versus greener approaches for the synthesis of aryl ketones, which can be applied to the production of this compound.

| Feature | Traditional Method (e.g., Friedel-Crafts with AlCl₃) | Greener Alternative |

| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of recyclable solid acids (zeolites), novel Lewis acids, or metal-free catalysts (MSAA) |

| Solvent | Halogenated organic solvents (e.g., dichloromethane) | Ionic liquids, supercritical fluids, water, or solvent-free conditions |

| Acylating Agent | Acyl chlorides | Anhydrides, esters |

| Waste Generation | High volume of corrosive and toxic waste | Minimal and often biodegradable waste |

| Energy Consumption | Often requires prolonged heating | Potentially reduced through microwave-assisted synthesis or mechanochemistry |

| Catalyst Recyclability | Not recyclable | High recyclability, leading to lower costs and less waste |

By integrating these sustainable and environmentally benign considerations into the synthetic strategy for this compound, it is possible to develop a manufacturing process that is not only economically viable but also aligns with the principles of green chemistry, minimizing its impact on the environment.

In Depth Elucidation of Reaction Mechanisms Involving 6 Chloro 1 4 Fluorophenyl 1 Oxohexane

Mechanistic Pathways of Acylation and Ketone Formation

The primary method for synthesizing aryl ketones such as 6-Chloro-1-(4-fluorophenyl)-1-oxohexane is the Friedel-Crafts acylation. beilstein-journals.orgthermofisher.com This reaction is a cornerstone of electrophilic aromatic substitution.

The mechanism proceeds through several key steps:

Formation of the Acylium Ion: The reaction is initiated by the interaction of an acyl halide, in this case, 6-chlorohexanoyl chloride, with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its departure, forming a highly electrophilic acylium ion. This ion is resonance-stabilized.

Electrophilic Attack: The electron-rich fluorobenzene (B45895) ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The fluorine atom on the benzene (B151609) ring is an ortho-, para-directing group due to its ability to donate a lone pair of electrons and stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance. Consequently, the acylation occurs predominantly at the para position relative to the fluorine atom, leading to the desired 1,4-substitution pattern.

Rearomatization: The final step involves the removal of a proton from the carbon atom bearing the new acyl group by the [AlCl₄]⁻ complex. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Detailed Analysis of Halogenation Reactions and Selectivity

Further halogenation of this compound can occur on either the aromatic ring or the alkyl chain, with the outcome being highly dependent on the reaction conditions.

Electrophilic Aromatic Halogenation: Halogenation of the fluorophenyl ring proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is determined by the combined electronic effects of the existing substituents: the fluorine atom and the acyl group.

Fluorine: As an ortho-, para-director, it activates these positions towards electrophilic attack through resonance donation.

Acyl Group: As a meta-director, it deactivates the ring, particularly the ortho and para positions, due to its electron-withdrawing inductive and resonance effects.

The directing effects are therefore competitive. The fluorine atom's ortho-, para-directing influence is opposed by the acyl group's deactivating nature. The positions ortho to the fluorine (and meta to the acyl group) are the most likely sites for further electrophilic halogenation.

Radical Halogenation of the Alkyl Chain: Halogenation of the alkyl chain requires free-radical conditions, typically involving UV light or a radical initiator. libretexts.org The selectivity of this reaction is governed by the stability of the resulting alkyl radical. masterorganicchemistry.com The order of radical stability is tertiary > secondary > primary.

In the hexanoyl chain of this compound, there are multiple secondary hydrogens and no tertiary hydrogens. While radical attack can theoretically occur at any of the methylene (B1212753) (-CH₂-) groups, it is generally less selective than bromination. masterorganicchemistry.com The presence of the electron-withdrawing ketone group can slightly disfavor radical formation at the C2 position. The terminal chloro-substituted carbon (C6) is already halogenated. Therefore, a mixture of monochlorinated products along the alkyl chain would be expected, with a slight preference for the internal secondary positions (C3, C4, C5). libretexts.orgmasterorganicchemistry.com

Exploration of Radical Chemistry in Functionalization and Derivatization

The terminal chloro-alkyl group of this compound can serve as a handle for various radical-mediated transformations. The carbon-chlorine bond can be homolytically cleaved under specific conditions to initiate radical reactions.

One significant application is in the field of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). The molecule could potentially act as an initiator. In the presence of a transition-metal catalyst (e.g., a copper(I) complex), the C-Cl bond can be reversibly cleaved to form a carbon-centered radical, which can then add to monomer units. This process allows for the synthesis of well-defined polymers where the 1-(4-fluorophenyl)-1-oxohexyl group would be at the initiating end of the polymer chain.

Furthermore, radical C-H functionalization is a powerful tool in modern synthesis. While challenging, conditions could be devised to selectively functionalize a C-H bond on the alkyl chain. The mildness of some modern radical reaction conditions can tolerate sensitive functional groups like the existing chloro group. nih.gov

Nucleophilic Substitution Reactivity at the Terminal Chloro-Alkyl Moiety

The primary alkyl chloride at the C6 position of the molecule is an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.org

The Sₙ2 mechanism involves a single concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (the chloride ion) departs. This backside attack leads to an inversion of stereochemical configuration at the carbon center, although the C6 carbon in this specific molecule is achiral. libretexts.org

This reactivity allows for the straightforward introduction of a wide variety of functional groups at the terminus of the alkyl chain. The reaction is versatile and can be carried out with a range of nucleophiles. The table below illustrates potential derivatizations via this pathway.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) | 6-Hydroxy-1-(4-fluorophenyl)-1-oxohexane |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-N₃) | 6-Azido-1-(4-fluorophenyl)-1-oxohexane |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | 7-(4-Fluorophenyl)-7-oxoheptanenitrile |

| Iodide | Sodium Iodide (NaI) | Iodide (-I) | 1-(4-Fluorophenyl)-6-iodo-1-oxohexane |

| Ammonia (B1221849) | Ammonia (NH₃) | Primary Amine (-NH₂) | 6-Amino-1-(4-fluorophenyl)-1-oxohexane |

| Thiocyanate | Potassium Thiocyanate (KSCN) | Thiocyanate (-SCN) | 6-Thiocyanato-1-(4-fluorophenyl)-1-oxohexane |

Advanced Spectroscopic Characterization for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-Chloro-1-(4-fluorophenyl)-1-oxohexane, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons on the fluorophenyl ring and the aliphatic protons of the hexanone chain.

The protons on the 4-fluorophenyl group, due to the fluorine's electron-withdrawing nature and the ortho, meta, and para relationships, would present as complex multiplets in the aromatic region of the spectrum. The protons on the hexanone chain would appear at different chemical shifts based on their proximity to the carbonyl group and the terminal chlorine atom. For instance, the methylene (B1212753) protons adjacent to the carbonyl group would be deshielded and appear at a higher chemical shift compared to the other methylene groups. Similarly, the methylene protons adjacent to the chlorine atom would also experience a downfield shift.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | Doublet of doublets | 2H | Aromatic protons ortho to carbonyl |

| ~7.1-7.3 | Doublet of doublets | 2H | Aromatic protons meta to carbonyl |

| ~3.5-3.7 | Triplet | 2H | -CH₂-Cl |

| ~2.9-3.1 | Triplet | 2H | -CO-CH₂- |

| ~1.7-1.9 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |

Note: This is a hypothetical representation and actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon would be significantly deshielded, appearing at a characteristic downfield chemical shift. The aromatic carbons would show signals in the aromatic region, with their exact shifts influenced by the fluorine substituent and the acyl group. The aliphatic carbons of the hexanone chain would appear in the upfield region of the spectrum, with the carbon bonded to the chlorine atom showing a downfield shift compared to the other methylene carbons.

Hypothetical ¹³C NMR Data for this compound:

| Chemical Shift (δ) ppm | Assignment |

| ~198-202 | C=O |

| ~165 (d, ¹JCF) | C-F |

| ~130-135 | Aromatic C-H |

| ~128-130 | Quaternary Aromatic C |

| ~115-120 (d, ²JCF) | Aromatic C-H |

| ~45 | -CH₂-Cl |

| ~38 | -CO-CH₂- |

| ~32 | -CH₂- |

| ~28 | -CH₂- |

| ~24 | -CH₂- |

Note: This is a hypothetical representation and actual experimental values may vary. 'd' indicates a doublet due to carbon-fluorine coupling.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and elucidating the complete molecular structure.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the proton-proton connectivity throughout the aliphatic chain and within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the ¹³C signals based on the previously assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, for example, connecting the carbonyl group to the adjacent methylene group and the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the molecule, as the measured exact mass can be matched to a unique combination of atoms. For this compound (C₁₂H₁₄ClFO), HRMS would be used to confirm its elemental composition.

Expected HRMS Data:

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄ClFO |

| Calculated Exact Mass | 228.0717 |

| Observed Exact Mass | Within a few ppm of the calculated mass |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component.

In an LC-MS analysis of this compound, the sample would first be injected into an LC system. The compound would travel through a chromatographic column and elute at a specific retention time. The eluent would then be introduced into the mass spectrometer, which would provide the mass spectrum of the eluting compound. A pure sample would ideally show a single major peak in the chromatogram, and the mass spectrum corresponding to this peak would confirm the molecular weight of this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Enhanced Resolution

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers a powerful combination of high-resolution chromatographic separation and highly sensitive mass-based detection, making it an ideal technique for the analysis of this compound. The UPLC system, utilizing sub-2 µm particle columns, provides rapid analysis times and superior separation efficiency compared to conventional HPLC. waters.com

When coupled with a mass spectrometer, typically using an electrospray ionization (ESI) source, precise mass information can be obtained. For this compound, analysis in positive ion mode would be expected to yield a prominent protonated molecular ion [M+H]⁺. A key diagnostic feature in the mass spectrum would be the isotopic pattern characteristic of a chlorine-containing compound. libretexts.org Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, two major peaks will be observed for the molecular ion: the [M+H]⁺ peak and an [M+H+2]⁺ peak, with an intensity ratio of approximately 3:1. libretexts.org This pattern provides definitive evidence for the presence of a single chlorine atom within the molecule. High-resolution mass spectrometry would further allow for the determination of the compound's elemental composition with high accuracy.

Below are typical parameters that could be employed for the UPLC-MS analysis of this compound.

| Parameter | Description |

| Chromatography System | ACQUITY UPLC System or equivalent |

| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | A suitable gradient from A to B to ensure elution and separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Expected m/z | [M+H]⁺ and [M+H+2]⁺ |

| Scan Range | m/z 100-500 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and offers insights into its structure.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups based on their characteristic absorption of infrared radiation, which corresponds to specific vibrational modes.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. pressbooks.pub For an aromatic ketone, this band is typically observed in the range of 1685–1705 cm⁻¹. The conjugation of the carbonyl group with the 4-fluorophenyl ring slightly lowers the frequency compared to a saturated aliphatic ketone. libretexts.orgresearchgate.net

Other key diagnostic signals include the stretching vibrations of the carbon-halogen bonds. The C-F stretch of the fluorophenyl group typically appears as a strong band in the 1150-1250 cm⁻¹ region. The C-Cl stretch from the hexyl chain is expected to produce a strong absorption in the 600-800 cm⁻¹ range. scribd.com Additional characteristic absorptions would include aromatic C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹, as well as C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). vscht.cz

Table of Expected IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| Carbonyl (C=O) | Stretch | 1685 - 1705 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1500 | Medium-Weak |

| Aromatic C-F | Stretch | 1150 - 1250 | Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "fingerprint" of a molecule. libretexts.org

In the Raman spectrum of this compound, the carbonyl (C=O) stretch would also be observable, typically in a similar region to the IR absorption (1680-1710 cm⁻¹), although its intensity can vary. spectroscopyonline.comuci.edu The symmetric "breathing" mode of the para-substituted aromatic ring is expected to produce a strong and characteristic band, often near 800-850 cm⁻¹. Aromatic C=C stretching vibrations also give rise to distinct peaks around 1600 cm⁻¹. stellarnet.us

The carbon-halogen bonds also produce characteristic Raman signals. The C-F stretching vibration can be observed, while the C-Cl stretch is typically found in the 550-790 cm⁻¹ region and is often strong due to the high polarizability of the C-Cl bond. uci.edu This technique provides complementary data to IR spectroscopy, aiding in a more complete structural assignment. libretexts.org

Table of Expected Raman Shifts:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| Carbonyl (C=O) | Stretch | 1680 - 1710 | Medium |

| Aromatic Ring | C=C Stretch / Ring Mode | ~1600 | Strong |

| Aromatic Ring | Symmetric Ring Breathing | 800 - 850 | Strong |

X-ray Single Crystal Diffraction for Definitive Solid-State Structure Determination (if applicable for crystalline forms or derivatives)

X-ray single crystal diffraction stands as the unequivocal method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule as it exists within the crystal lattice.

As of the latest search, a published single-crystal X-ray structure for this compound is not available in open-access crystallographic databases. However, if a suitable single crystal of the compound or a derivative were to be grown and analyzed, this method would provide invaluable information. The analysis would confirm the connectivity of the atoms, determine the conformation of the hexyl chain, and detail the planarity of the fluorophenyl ketone moiety. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or halogen bonds, that govern the packing of the molecules in the solid state. Such data is crucial for understanding the compound's physical properties and for structure-based design efforts.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, can provide highly accurate data on molecular geometry, energy, and electron distribution.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of molecular systems. DFT methods are employed to determine the optimized molecular geometry of 6-Chloro-1-(4-fluorophenyl)-1-oxohexane, corresponding to the lowest energy arrangement of its atoms. These calculations can predict key structural parameters.

For a molecule like this compound, DFT calculations would typically involve a functional, such as B3LYP, paired with a basis set, for instance, 6-311++G(d,p), to achieve a reliable description of its electronic structure. researchgate.net Such studies can reveal the intricate details of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. Furthermore, by mapping the potential energy surface, DFT can identify various stable conformers and the energy barriers between them, providing a comprehensive view of the molecule's energy landscape.

Ab Initio Methods (e.g., Coupled Cluster Singles and Doubles with Perturbative Triples, CCSD(T)) for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties and reaction energies, ab initio methods like Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) are utilized. mdpi.comfigshare.com While computationally more demanding than DFT, CCSD(T) is often considered the "gold standard" in quantum chemistry for its precise predictions. chemrxiv.org

Application of CCSD(T) to this compound would yield benchmark-quality data on its electronic energy and properties. This high level of theory is particularly valuable for validating results from more approximate methods like DFT and for investigating systems where electron correlation effects are significant. chemrxiv.org

Molecular Modeling and Simulation Approaches

Beyond static electronic structure calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound.

Conformational Analysis and Energy Minimization Studies

The flexible hexanoyl chain of this compound allows it to adopt numerous conformations. Conformational analysis is therefore crucial to identify the most stable, low-energy arrangements of the molecule. This process involves systematically rotating the rotatable bonds and calculating the corresponding energy of each conformation.

Energy minimization studies, often performed using molecular mechanics force fields or quantum mechanical methods, refine these initial conformations to locate the local and global energy minima on the potential energy surface. The resulting data provides insights into the preferred shapes of the molecule, which can influence its physical properties and biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

The prediction of NMR chemical shifts, for both ¹H and ¹³C nuclei, can be achieved with good accuracy using DFT methods. nih.govresearchgate.netbohrium.com These calculations help in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. Similarly, the calculation of vibrational frequencies using methods like DFT can predict the positions of absorption bands in the infrared (IR) and Raman spectra. researchgate.net Comparing the calculated spectrum with the experimental one can provide detailed information about the molecule's vibrational modes and functional groups.

Investigation of Reaction Pathways and Transition States

Theoretical chemistry can also be used to explore the reactivity of this compound by investigating potential reaction pathways. This involves locating the transition state structures, which are the high-energy points along a reaction coordinate that connect reactants to products.

Homology Modeling in the Absence of Empirical Structural Data

Information regarding the application of homology modeling to "this compound" is not available in the reviewed scientific literature. This computational technique is typically employed to predict the three-dimensional structure of a protein of interest (a potential biological target) that has not been determined experimentally. The process relies on the known experimental structure of a homologous protein (the template) to build a model of the target protein.

For a compound like this compound, homology modeling would be relevant in the context of understanding its interaction with a specific protein target. If, for instance, this compound were hypothesized to inhibit a particular enzyme for which no experimental structure exists, homology modeling could be used to generate a model of that enzyme. Subsequently, molecular docking simulations could be performed to predict the binding mode and affinity of this compound to the modeled enzyme.

However, the conducted research did not yield any studies that have undertaken such an approach for this specific compound. Therefore, no data tables or detailed research findings on this topic can be provided.

Structure Activity Relationship Sar Research on 6 Chloro 1 4 Fluorophenyl 1 Oxohexane and Its Derivatives

Rational Design Principles for Targeted Structural Modifications

The rational design of analogs of 6-Chloro-1-(4-fluorophenyl)-1-oxohexane is guided by established medicinal chemistry principles. The molecule can be dissected into three key pharmacophoric regions: the 4-fluorophenyl ring, the carbonyl group, and the 6-chlorohexyl chain. Each of these regions can be systematically modified to enhance biological activity and elucidate the structural requirements for target interaction.

The 4-Fluorophenyl Ring: This moiety is a common feature in many biologically active compounds. The fluorine atom at the para-position can influence metabolic stability and binding affinity through hydrogen bonding or dipole-dipole interactions. Design strategies often involve altering the position and nature of the halogen substituent (e.g., replacing fluorine with chlorine or bromine) or introducing other small electron-withdrawing or electron-donating groups to probe the electronic requirements of the binding pocket.

The Carbonyl Group: The ketone functionality is a key hydrogen bond acceptor and is often crucial for anchoring the molecule within a biological target's binding site. Modifications in this region are generally conservative, as significant changes could abolish activity. Bioisosteric replacement, such as with an oxime or a hydroxyl group, could be explored to investigate the importance of the carbonyl's hydrogen-bonding capacity.

Systematic Investigation of Substituent Effects on Chemical Reactivity and Interactions

A systematic investigation into the effects of various substituents on the chemical reactivity and biological interactions of this compound and its derivatives is fundamental to understanding its SAR.

Varying the Halogen on the Phenyl Ring: The nature and position of the halogen on the phenyl ring can significantly impact the electronic properties of the entire molecule. For instance, changing the substituent from fluorine to chlorine or bromine would alter the electron-withdrawing strength and lipophilicity, which in turn can affect binding affinity and cell permeability. A hypothetical study might reveal that a 4-fluoro substituent provides the optimal balance of electronic properties for a particular biological target.

Altering the Alkyl Chain Length: The length of the alkyl chain connecting the carbonyl group to the terminal chlorine atom is a critical determinant of how the molecule fits into a binding pocket. Shortening or lengthening the chain by one or two methylene (B1212753) units can drastically alter the compound's activity by changing the spatial orientation of the terminal halogen.

Modifying the Phenyl Ring Substituents: Beyond halogen substitution, the introduction of other small functional groups such as methyl, methoxy, or cyano at different positions on the phenyl ring can provide insights into the steric and electronic tolerance of the target's binding site. For example, a bulky substituent at the ortho-position might cause a steric clash, leading to a loss of activity.

The following table illustrates a hypothetical investigation of substituent effects on a generic biological activity (e.g., IC50, the half-maximal inhibitory concentration).

| Compound ID | Phenyl Ring Substituent | Alkyl Chain Length | Terminal Halogen | Hypothetical IC50 (nM) |

| 1 | 4-Fluoro | 6 | Chloro | 50 |

| 2 | 4-Chloro | 6 | Chloro | 75 |

| 3 | 4-Bromo | 6 | Chloro | 120 |

| 4 | 4-Fluoro | 5 | Chloro | 150 |

| 5 | 4-Fluoro | 7 | Chloro | 90 |

| 6 | 4-Fluoro | 6 | Bromo | 65 |

| 7 | 3-Fluoro | 6 | Chloro | 200 |

| 8 | 2-Fluoro | 6 | Chloro | 500 |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Should sufficient data on a series of this compound derivatives become available, Quantitative Structure-Activity Relationship (QSAR) models could be developed. QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The development of a QSAR model would involve:

Data Set Compilation: A series of analogs would be synthesized, and their biological activities (e.g., IC50 values) would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), and hydrophobic (e.g., logP) properties.

Model Generation and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the observed biological activity. The predictive power of the model would then be rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation might look like: log(1/IC50) = 0.5 * logP - 0.2 * (MW) + 1.2 * σ + 2.5 Where logP represents lipophilicity, MW is the molecular weight, and σ is the Hammett constant for the phenyl ring substituent. Such a model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding future synthetic efforts.

Analog Development for Probing Structure-Property Correlations

The synthesis and evaluation of a diverse set of analogs are crucial for probing the correlations between the chemical structure of this compound and its physicochemical and biological properties.

Analogs with Modified Phenyl Rings: A series of analogs with different substituents on the phenyl ring would be synthesized to explore the electronic and steric requirements of the target. This could include analogs with electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro, cyano) at the ortho-, meta-, and para-positions.

Analogs with Altered Alkyl Chains: To investigate the role of the alkyl chain, analogs with varying lengths (from 3 to 8 carbons) would be prepared. Additionally, the introduction of rigidity into the chain, for example, through the incorporation of a double bond or a small ring, could provide valuable information about the conformational requirements for activity.

Analogs with Different Terminal Groups: The terminal chlorine atom could be replaced by other halogens (F, Br, I) to assess the effect of halogen size and polarizability. Furthermore, replacing the chlorine with non-halogen groups, such as a hydroxyl, cyano, or a small cyclic amine, would help to determine whether a halogen is essential for activity and to probe for additional interactions in that region of the binding site.

A representative set of designed analogs for probing structure-property correlations is presented in the table below.

| Analog ID | Modification from Parent Compound | Rationale for Synthesis |

| A-1 | 4-Methoxy-phenyl instead of 4-Fluoro-phenyl | Investigate the effect of an electron-donating group. |

| A-2 | 4-Nitro-phenyl instead of 4-Fluoro-phenyl | Investigate the effect of a strong electron-withdrawing group. |

| A-3 | 5-chloro-1-(4-fluorophenyl)-1-oxopentane | Shorten the alkyl chain to probe spatial constraints. |

| A-4 | 7-chloro-1-(4-fluorophenyl)-1-oxoheptane | Lengthen the alkyl chain to probe for additional hydrophobic interactions. |

| A-5 | 6-Bromo-1-(4-fluorophenyl)-1-oxohexane | Evaluate the effect of a larger, more polarizable halogen. |

| A-6 | 6-Hydroxy-1-(4-fluorophenyl)-1-oxohexane | Assess the potential for hydrogen bonding at the terminus of the alkyl chain. |

Through the systematic application of these SAR principles, a comprehensive understanding of the structural features of this compound that are critical for its biological activity can be achieved, paving the way for the design of more potent and selective agents.

Derivatization Strategies and Applications As Advanced Building Blocks

Synthetic Transformations at the 1-Oxohexane Carbonyl Moiety

The carbonyl group of 6-Chloro-1-(4-fluorophenyl)-1-oxohexane is a key site for a variety of synthetic transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Nucleophilic Addition Reactions: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Grignard reagents (R-MgX) can be employed to introduce alkyl or aryl groups, leading to the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 7-chloro-2-(4-fluorophenyl)heptan-2-ol. Similarly, organolithium reagents provide another avenue for carbon-carbon bond formation at this position.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation yields 6-chloro-1-(4-fluorophenyl)hexan-1-ol, a precursor for further derivatization, such as esterification or etherification.

Reductive Amination: Reductive amination offers a direct route to introduce nitrogen-containing functionalities. In this two-step, one-pot reaction, the ketone first reacts with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method is crucial for the synthesis of various biologically active compounds.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the carbonyl group into an alkene. By reacting this compound with a phosphorus ylide (a Wittig reagent), a variety of substituted alkenes can be synthesized with control over the stereochemistry of the newly formed double bond.

Table 1: Synthetic Transformations at the Carbonyl Moiety

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reductive Amination | Amine, Reducing Agent | Amine |

Chemical Modifications and Elaborations of the Chlorinated Alkyl Chain

The terminal chloro group on the alkyl chain serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions.

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles. This allows for the introduction of functionalities such as azides, cyanides, thiols, and amines. For example, reaction with sodium azide (B81097) (NaN₃) would yield 6-azido-1-(4-fluorophenyl)-1-oxohexane, a precursor for the synthesis of triazoles via click chemistry.

Synthesis of Amines: Primary and secondary amines can be introduced by direct reaction with ammonia (B1221849) or the corresponding amines. This is a key step in the synthesis of many pharmaceutical agents. For instance, reaction with piperidine (B6355638) would yield 1-(4-fluorophenyl)-6-(piperidin-1-yl)hexan-1-one. This type of reaction is fundamental in the synthesis of analogues of the antipsychotic drug Haloperidol, where a similar chloro-ketone is reacted with a piperidine derivative.

Ether and Thioether Formation: Alkoxides and thiolates can displace the chloride to form ethers and thioethers, respectively. These modifications can be used to alter the lipophilicity and metabolic stability of the molecule.

Table 2: Nucleophilic Substitution Reactions on the Alkyl Chain

| Nucleophile | Product Functional Group |

|---|---|

| Azide (N₃⁻) | Azide |

| Cyanide (CN⁻) | Nitrile |

| Amine (R₂NH) | Amine |

| Alkoxide (RO⁻) | Ether |

Diverse Functionalization Pathways for the 4-Fluorophenyl Ring

The 4-fluorophenyl ring can undergo electrophilic aromatic substitution reactions, although the fluorine atom is a deactivating group. The directing effect of the acyl group (meta-directing) and the fluorine atom (ortho, para-directing) will influence the position of substitution.

Nitration and Halogenation: Under forcing conditions, the aromatic ring can be nitrated or halogenated. Nitration would likely occur at the position meta to the carbonyl group. Subsequent reduction of the nitro group would provide an amino functionality, opening up further derivatization possibilities such as diazotization and Sandmeyer reactions.

Friedel-Crafts Reactions: While the presence of a deactivating acyl group makes Friedel-Crafts acylation and alkylation challenging, these reactions may be possible under specific catalytic conditions. Successful acylation would introduce another keto group onto the aromatic ring.

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom can be susceptible to nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups on the ring. This pathway allows for the introduction of various nucleophiles directly onto the aromatic ring.

Construction of Complex Polycyclic and Heterocyclic Scaffolds

The multiple reactive sites on this compound make it an excellent starting material for the synthesis of complex polycyclic and heterocyclic structures through intramolecular cyclization reactions.

Synthesis of Pyrazoles and Pyrimidines: The 1,3-dicarbonyl-like reactivity that can be generated from the ketone allows for condensation reactions with hydrazine (B178648) or urea (B33335) derivatives to form pyrazoles and pyrimidines, respectively. These heterocyclic cores are prevalent in many bioactive molecules.

Intramolecular Cyclization: By introducing a nucleophilic group at the end of the alkyl chain (via substitution of the chloride), intramolecular cyclization can be achieved. For example, if an amine is introduced, subsequent reaction with the carbonyl group can lead to the formation of cyclic imines or lactams, which are key components of many alkaloids and other natural products.

Synthesis of Benzodiazepines: The ketone functionality can be a starting point for the synthesis of benzodiazepine (B76468) derivatives. For instance, reaction with an ortho-phenylenediamine could lead to the formation of a seven-membered benzodiazepine ring system, a privileged scaffold in medicinal chemistry.

Role in the Synthesis of Pharmacologically Relevant Intermediates

This compound and its shorter-chain analogue, 4-chloro-1-(4-fluorophenyl)butan-1-one (γ-chloro-4-fluorobutyrophenone), are key intermediates in the synthesis of a variety of pharmacologically active compounds, particularly antipsychotic drugs.

Haloperidol Analogues: The synthesis of the well-known antipsychotic drug Haloperidol involves the reaction of 4-chloro-1-(4-fluorophenyl)butan-1-one with 4-(4-chlorophenyl)-4-hydroxypiperidine. By analogy, this compound can be used to synthesize longer-chain analogues of Haloperidol, which could exhibit modified pharmacological properties such as altered receptor binding affinity, duration of action, or side-effect profiles.

Other CNS Agents: The butyrophenone (B1668137) moiety is a common feature in many central nervous system (CNS) active drugs. The versatility of this compound allows for the synthesis of a library of compounds for screening against various CNS targets.

Table 3: Examples of Pharmacologically Relevant Scaffolds from Related Intermediates

| Intermediate | Reactant | Pharmacological Scaffold |

|---|---|---|

| 4-chloro-1-(4-fluorophenyl)butan-1-one | 4-(4-chlorophenyl)-4-hydroxypiperidine | Butyrophenone antipsychotics (e.g., Haloperidol) |

| Aromatic ketones | o-phenylenediamine | Benzodiazepines |

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components within a mixture. For a compound like 6-Chloro-1-(4-fluorophenyl)-1-oxohexane, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable techniques.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase (often a C18 column) and a polar mobile phase.

The separation principle is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. By optimizing parameters such as the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature, a high degree of separation can be achieved. A UV detector is commonly used for quantification, set at a wavelength where the analyte exhibits maximum absorbance.

While specific validated methods for this compound are not extensively published in peer-reviewed literature, a general approach for a similar compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer. researchgate.netpensoft.net Such a method would be a logical starting point for developing a validated purity assay for this compound.

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment

| Parameter | Typical Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical starting point for method development, as specific validated data for this compound is not publicly available.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound, GC is particularly useful for analyzing volatile impurities, such as residual solvents from the synthesis process or volatile byproducts.

The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A Flame Ionization Detector (FID) is commonly used for general hydrocarbon analysis, while a Mass Spectrometer (MS) can be used for definitive identification of unknown impurities.

Reference Standards and Quality Control Protocols for Research-Grade Compounds

The use of certified reference standards is essential for the accurate quantification and quality control of research-grade compounds. A reference standard for this compound would be a highly purified and well-characterized sample of the compound, against which production batches can be compared.

Quality control protocols for research-grade compounds involve a battery of tests to ensure identity, purity, and consistency. These protocols would typically include:

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the compound.

Purity Assessment: HPLC or GC is used to determine the purity of the compound, often expressed as a percentage.

Physical Properties: Measurement of physical constants such as melting point or boiling point can also be used as an indicator of purity.

While specific certified reference materials for this compound are not widely listed, several suppliers provide the compound with stated purity levels. bldpharm.com

Development of Analytical Assays for Monitoring Reaction Progress

The synthesis of this compound likely involves a Friedel-Crafts acylation reaction. The development of analytical assays to monitor the progress of this reaction is crucial for optimizing reaction conditions and maximizing yield and purity.

Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative method to monitor the disappearance of starting materials and the appearance of the product. For more quantitative and precise monitoring, in-process HPLC or GC analysis can be employed. By taking aliquots from the reaction mixture at various time points, the reaction kinetics can be studied, and the optimal reaction time can be determined.

Emerging Research Applications and Future Directions in Chemical Science

Utility as a Precursor in Multi-Step Organic Synthesis

6-Chloro-1-(4-fluorophenyl)-1-oxohexane serves as a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical intermediates. The presence of two reactive sites—the terminal chlorine atom and the ketone carbonyl group—allows for a variety of synthetic transformations.

One of the primary applications of this compound is in the synthesis of substituted piperidines, which are prevalent structural motifs in many pharmaceuticals. nih.govlibretexts.org The synthesis typically involves an initial nucleophilic substitution at the terminal chlorine by an amine, followed by intramolecular reductive amination. This process allows for the construction of the piperidine (B6355638) ring with the (4-fluorophenyl)carbonyl group as a substituent, which can be further modified. The general synthetic route is a cornerstone in building complex molecular architectures. acs.orgnih.gov

Detailed research into the cyclization of ω-halo ketones has demonstrated the versatility of these compounds in forming various heterocyclic systems. The reaction conditions can be tuned to favor the formation of five, six, or seven-membered rings, depending on the specific reagents and catalysts employed. The 4-fluorophenyl group in this compound can influence the reactivity and regioselectivity of these cyclization reactions due to its electronic properties.

The table below summarizes potential synthetic transformations of this compound.

| Starting Material | Reagent(s) | Product Class | Potential Application |

| This compound | Primary Amine, Reducing Agent | Substituted Piperidines | Pharmaceutical Scaffolds |

| This compound | Sodium Azide (B81097), then Reduction | Substituted Azepanes | Bioactive Heterocycles |

| This compound | Grignard Reagent | Tertiary Alcohols | Synthetic Intermediates |

| This compound | Wittig Reagent | Alkenes | Fine Chemicals |

These transformations highlight the compound's role as a versatile intermediate in organic synthesis.

Application as a Model Compound for Mechanistic Studies in Catalysis and Organic Reactions

The structure of this compound makes it an excellent model compound for investigating reaction mechanisms, particularly in the fields of catalysis and physical organic chemistry. The distinct reactivity of the alkyl chloride and the aryl ketone allows for the study of chemoselectivity in catalytic processes.

Catalytic Hydrogenation: The reduction of the ketone functionality in the presence of the chloroalkane chain is a key area of study. nih.gov Catalytic hydrogenation of ketones to secondary alcohols is a fundamental transformation, and the presence of a halogen atom can influence the catalyst's activity and selectivity. taylorandfrancis.com Mechanistic studies can elucidate the potential for competing dehalogenation reactions and the factors that control the desired reduction of the carbonyl group. The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions (pressure, temperature, solvent) are critical in determining the reaction outcome. researchgate.net

Intramolecular Cyclization: The compound is also a suitable substrate for studying the kinetics and thermodynamics of intramolecular cyclization reactions. The formation of cyclic ethers or lactones via intramolecular nucleophilic substitution can be investigated to understand the influence of the chain length and the nature of the aromatic substituent on the cyclization rate and equilibrium.

Dehalogenation Mechanisms: The carbon-chlorine bond in this compound can be a focal point for studying dehalogenation reactions. wikipedia.org These reactions are crucial for both synthetic purposes and for the remediation of halogenated organic pollutants. taylorandfrancis.com Catalytic dehalogenation mechanisms, whether they proceed via oxidative addition, single-electron transfer, or other pathways, can be explored using this compound as a model substrate.

Development of Chemical Probes for Biological or Material Investigations

The fluorinated aromatic moiety of this compound provides a foundation for the development of chemical probes, particularly those utilizing fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) or Positron Emission Tomography (PET) imaging with fluorine-18 (B77423) (¹⁸F).

¹⁹F NMR Probes: The 4-fluorophenyl group offers a sensitive handle for ¹⁹F NMR studies. By synthetically modifying the chloroalkyl chain to include a recognition element for a specific biological target or material property, the chemical environment of the fluorine atom can be altered upon binding or interaction. This change in the ¹⁹F NMR signal can be used to monitor biological processes or material characteristics.

The design of fluorescent probes is another avenue of exploration. While the inherent fluorescence of the 4-fluorobenzoyl group may be limited, it can be incorporated into larger fluorophore systems. nih.govrsc.org The chloroalkyl chain provides a convenient point of attachment for conjugating the fluorinated aromatic core to other molecular components to create sophisticated probes for sensing and imaging applications. rsc.org

Exploration in Polymer Chemistry as a Monomer or Modifier (if structurally relevant)

Aromatic ketones are known precursors to high-performance polymers such as poly(aryl ether ketone)s (PAEKs). vt.edu The structure of this compound suggests its potential utility in polymer chemistry, either as a monomer or as a modifying agent.

Monomer for Polyketones: While the direct polymerization of this compound is not straightforward, it could be chemically modified to produce a difunctional monomer suitable for polycondensation reactions. For instance, conversion of the chloro group to another reactive functionality could enable its use in the synthesis of novel aromatic polyketones. google.comrsc.org Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and specific optical and dielectric characteristics. beilstein-journals.org

Polymer Modifier: The compound could also be used to modify existing polymers. The chloroalkyl chain can be grafted onto a polymer backbone through various chemical reactions, thereby introducing the 4-fluorophenyl ketone moiety as a pendant group. This modification could alter the physical and chemical properties of the polymer, such as its solubility, thermal behavior, and surface properties.

The table below outlines potential roles for this compound in polymer chemistry.

| Application | Description | Potential Outcome |

| Monomer Precursor | Chemical modification to a difunctional monomer for polycondensation. | Synthesis of novel fluorinated polyketones with enhanced properties. |

| Polymer Modifier | Grafting onto a polymer backbone via the chloroalkyl chain. | Alteration of polymer properties such as thermal stability and solubility. |

| Chain Transfer Agent | Potential use in controlled radical polymerization. | Control over polymer molecular weight and architecture. |

Comparative Research with Related Halogenated Ketones and Fluorinated Aromatics

To fully understand the chemical behavior of this compound, comparative studies with structurally related compounds are essential.

Comparison with other Halogenated Ketones: The reactivity of the carbon-chlorine bond can be compared with analogous compounds containing bromine or iodine at the terminal position. Generally, the reactivity in nucleophilic substitution increases down the halogen group (Cl < Br < I). nih.gov Quantitative studies comparing the reaction rates of these analogues would provide valuable data on the leaving group ability in this specific molecular context. Furthermore, comparing its reactivity to α-haloketones reveals differences in how the position of the halogen relative to the carbonyl group affects reactivity. beilstein-journals.org

Influence of the Fluorine Substituent: The role of the fluorine atom on the aromatic ring can be investigated by comparing the properties and reactivity of this compound with its non-fluorinated counterpart, 6-chloro-1-phenyl-1-oxohexane. The strong electron-withdrawing nature of fluorine can influence the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring in electrophilic substitution reactions.

The following table presents a framework for comparative studies.

| Compound Comparison | Property/Reaction to Study | Expected Outcome/Insight |

| 6-Chloro- vs. 6-Bromo-1-(4-fluorophenyl)-1-oxohexane | Rate of nucleophilic substitution | Quantify the effect of the halogen leaving group on reactivity. |

| This compound vs. 6-Chloro-1-phenyl-1-oxohexane | Carbonyl group reactivity (e.g., in reduction) | Elucidate the electronic effect of the fluorine substituent. |

| This compound vs. α-Chloro-1-(4-fluorophenyl)ethanone | Reactivity in S_N2 reactions | Understand the influence of halogen position relative to the carbonyl group. |

These comparative studies are crucial for building a comprehensive understanding of the structure-activity relationships of halogenated ketones and for the rational design of new molecules with tailored properties for specific applications.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-1-(4-fluorophenyl)-1-oxohexane?

Methodological Answer: The synthesis of this compound can be adapted from analogous aromatic ketone preparations. Key steps include:

- Friedel-Crafts Acylation : Reacting 4-fluorobenzene derivatives with chloro-substituted acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group .

- Halogenation : Post-synthetic chlorination at the 6-position using reagents like N-chlorosuccinimide (NCS) under controlled conditions to ensure regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) to isolate high-purity product .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 228.6 (calculated for C₁₂H₁₃ClFO) with characteristic fragments (e.g., loss of Cl or F substituents) .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement of crystal structures. Disorder in flexible alkyl chains may require iterative modeling .

Advanced Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical molecular geometries?

Methodological Answer:

- Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP with exact exchange terms) to optimize geometry and compare bond lengths/angles with crystallographic data .

- Validation : Cross-check computed IR/Raman spectra against experimental data to identify deviations in vibrational modes, particularly for the ketone and aryl-Cl/F groups .

- Case Study : For 4-(4-fluorophenyl)cyclohexanone derivatives, DFT-predicted dihedral angles matched experimental values within ±2°, validating the method .

Q. What strategies optimize yield in multi-step syntheses of fluorophenyl-substituted ketones?

Methodological Answer:

- Step-wise Optimization :

- Byproduct Mitigation : Employ continuous flow reactors for precise control of reaction kinetics, reducing side reactions (e.g., over-chlorination) .

- Yield Tracking : Analytical HPLC (C18 column, acetonitrile/water) quantifies intermediates and final product purity .

Q. How can QSAR and molecular docking guide the design of bioactive derivatives?

Methodological Answer:

- QSAR Modeling :

- Train models using descriptors like LogP, polar surface area (PSA), and Hammett constants for Cl/F substituents. A study on 2-(4-fluorophenyl)imidazolones achieved R² = 0.91 for anti-proliferative activity .

- Prioritize derivatives with PSA < 90 Ų and LogP 2–5 for enhanced membrane permeability .

- Molecular Docking :

- Target kinases (e.g., Plk1) using AutoDock Vina. Derivatives with 4-fluorophenyl groups showed binding affinities < −9.0 kcal/mol, comparable to known inhibitors .

- Pharmacokinetics : Use SwissADME to predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions) .

Q. How to address crystallographic disorder in flexible alkyl chains during structure refinement?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations